Afimetoran - 2171019-55-7

Afimetoran

Catalog Number: EVT-3462158
CAS Number: 2171019-55-7
Molecular Formula: C26H32N6O
Molecular Weight: 444.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Afimetoran is an immunomodulator and an antagonist of toll-like receptors 7 and 8. It is also is under investigation in clinical trial NCT04269356 (Study to Assess the Way the Body Absorbs, Distributes, Breaks Down and Eliminates Radioactive BMS-986256 in Healthy Male Participants).
Overview

Afimetoran, also known as BMS-986256, is an innovative compound developed by Bristol-Myers Squibb as a selective dual antagonist of Toll-like receptors 7 and 8 (TLR7 and TLR8). This compound is particularly significant in the context of autoimmune diseases, especially systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE). Afimetoran is characterized by its indole-based structure, which contributes to its pharmacological properties and efficacy in clinical settings.

Source

Afimetoran was synthesized and developed by Bristol-Myers Squibb. It is currently undergoing clinical trials to evaluate its safety, tolerability, and efficacy in treating lupus-related conditions. The compound's development is part of a broader initiative to target TLRs, which play a crucial role in the immune response and are implicated in various autoimmune disorders .

Classification

Afimetoran is classified as a small molecule drug and specifically as a dual antagonist of TLR7 and TLR8. These receptors are known to be involved in the pathogenesis of autoimmune diseases, making Afimetoran a promising therapeutic candidate for conditions like SLE and CLE .

Synthesis Analysis

Methods

The synthesis of Afimetoran involves several key steps that utilize advanced organic chemistry techniques. The compound was derived from an indole scaffold, which has been modified to enhance its potency and selectivity towards TLR7 and TLR8.

Technical Details

  1. Starting Materials: The synthesis begins with commercially available indole derivatives.
  2. Reagents: Various reagents are employed for functional group modifications, including halogenating agents and coupling reagents.
  3. Catalysts: Cobalt(II) precatalysts have been utilized in cross-coupling reactions to facilitate the formation of the desired molecular structure.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure a purity level of ≥95% .
Molecular Structure Analysis

Structure

Afimetoran has a complex molecular structure characterized by the following features:

  • Chemical Formula: C26H32N6OC_{26}H_{32}N_{6}O
  • Molecular Weight: 444.57 g/mol
  • CAS Number: 2171019-55-7

The indole core structure is crucial for its biological activity, allowing it to effectively interact with TLR7 and TLR8 .

Data

The solubility of Afimetoran is reported to be 11.25 mM (5 mg/ml) in dimethyl sulfoxide (DMSO), which facilitates its use in various in vitro assays .

Chemical Reactions Analysis

Reactions

Afimetoran primarily functions through its ability to inhibit the signaling pathways activated by TLR7 and TLR8. This inhibition prevents downstream activation of inflammatory responses mediated by these receptors.

Technical Details

  1. Inhibition Mechanism: Afimetoran binds selectively to TLR7 and TLR8, blocking their activation without affecting other Toll-like receptors such as TLR3 and TLR9.
  2. Biological Assays: The compound has been evaluated using HEK-Blue™ reporter cell lines that express human TLRs, demonstrating its efficacy in inhibiting receptor activation .
Mechanism of Action

Process

The mechanism of action for Afimetoran involves the stabilization of the inactive conformation of TLR7 and TLR8, thereby preventing their activation by endogenous ligands. This action leads to a reduction in pro-inflammatory cytokine production, which is particularly beneficial in autoimmune conditions like lupus.

Data

In preclinical studies, Afimetoran has shown potent inhibition of NF-kB and interferon regulatory factor (IRF) signaling pathways downstream of TLR7 and TLR8 activation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Afimetoran is typically presented as a solid compound.
  • Solubility: As noted earlier, it exhibits good solubility in DMSO, facilitating its use in laboratory settings.

Chemical Properties

  • Stability: The compound is air-stable under normal laboratory conditions.
  • Purity: Quality control measures ensure that each batch maintains a purity level of at least 95%, essential for reliable experimental outcomes .
Applications

Afimetoran's primary application lies within the field of immunology, particularly for treating autoimmune diseases such as systemic lupus erythematosus and cutaneous lupus erythematosus. Its role as a selective inhibitor of TLR7 and TLR8 positions it as a novel therapeutic option that could potentially offer steroid-sparing effects for patients suffering from these conditions.

Clinical trials are ongoing to further explore its efficacy and safety profile, with promising results indicating that it may provide significant clinical benefits compared to existing treatments .

Properties

CAS Number

2171019-55-7

Product Name

Afimetoran

IUPAC Name

2-[4-[2-(7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-3-propan-2-yl-1H-indol-5-yl]piperidin-1-yl]acetamide

Molecular Formula

C26H32N6O

Molecular Weight

444.6 g/mol

InChI

InChI=1S/C26H32N6O/c1-15(2)24-20-11-19(18-7-9-31(10-8-18)13-23(27)33)5-6-22(20)30-25(24)21-12-32-26(28-14-29-32)17(4)16(21)3/h5-6,11-12,14-15,18,30H,7-10,13H2,1-4H3,(H2,27,33)

InChI Key

SNFVHLQYHFQOEP-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC=NN2C=C1C3=C(C4=C(N3)C=CC(=C4)C5CCN(CC5)CC(=O)N)C(C)C)C

Canonical SMILES

CC1=C(C2=NC=NN2C=C1C3=C(C4=C(N3)C=CC(=C4)C5CCN(CC5)CC(=O)N)C(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.